REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][OH:13]>>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([O:13][CH3:12])[CH:10]=1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)Cl
|
Name
|
cuprous chloride
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the same apparatus, reagents and procedures were employed for reaction as in Example 1
|
Type
|
CUSTOM
|
Details
|
After the methanol was removed
|
Type
|
ADDITION
|
Details
|
50 ml of water was added
|
Type
|
TEMPERATURE
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Details
|
The green solution was cooled in ice-water to a room temperature
|
Type
|
ADDITION
|
Details
|
Then, 1.2 ml of conc. HCl was added to consequently deposit needle-liuke crystal
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CUSTOM
|
Details
|
drying processes in the same manner as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |